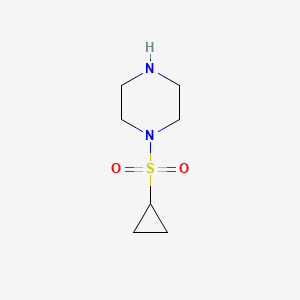

1-(Cyclopropylsulfonyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c10-12(11,7-1-2-7)9-5-3-8-4-6-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBFRRMSHIALOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Cyclopropylsulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 1-(cyclopropylsulfonyl)piperazine, a valuable building block in medicinal chemistry. The document outlines a proposed synthetic protocol based on established chemical principles for the monosubstitution of piperazine, including reaction schemes, experimental procedures, and data presentation in a structured format for ease of reference.

Introduction

This compound is a piperazine derivative of interest in drug discovery due to the presence of the biologically relevant cyclopropylsulfonyl and piperazine moieties. The synthesis of monosubstituted piperazines can be challenging due to the potential for disubstitution. This guide details a robust two-step synthetic strategy involving the use of a protecting group to ensure the desired monosubstitution. An alternative, less controlled method is also discussed.

Proposed Synthetic Pathway

The recommended synthesis of this compound proceeds via a two-step route:

-

Reaction of N-Boc-piperazine with cyclopropanesulfonyl chloride: The commercially available tert-butyloxycarbonyl (Boc) protected piperazine is reacted with cyclopropanesulfonyl chloride to form the intermediate, tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate. The Boc group prevents the secondary amine from reacting, thus ensuring monosubstitution.

-

Deprotection of the Boc group: The Boc protecting group is subsequently removed under acidic conditions to yield the final product, this compound.

An alternative, one-step approach involves the direct reaction of a large excess of piperazine with cyclopropanesulfonyl chloride. However, this method often results in a mixture of mono- and di-substituted products, leading to lower yields of the desired compound and complicating purification.

Reaction Scheme

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| N-Boc-piperazine | 186.25 | 1.0 eq | Calculate |

| Cyclopropanesulfonyl chloride | 140.59 | 1.0 eq | Calculate |

| Triethylamine | 101.19 | 1.2 eq | Calculate |

| Dichloromethane (DCM) | - | - | Calculate |

Procedure:

-

To a solution of N-Boc-piperazine in dichloromethane, add triethylamine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of cyclopropanesulfonyl chloride in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate.

Step 2: Synthesis of this compound

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate | 290.38 | 1.0 eq | Calculate |

| 4 M HCl in 1,4-Dioxane or Methanol | - | Excess | Calculate |

| Diethyl ether | - | - | Calculate |

Procedure:

-

Dissolve the tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate from Step 1 in a minimal amount of 1,4-dioxane or methanol.

-

Add an excess of a 4 M solution of HCl in 1,4-dioxane or methanol.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

The product, this compound hydrochloride, may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with diethyl ether.

-

If the product remains in solution, concentrate the mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

-

To obtain the free base, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO3), and extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are then dried and concentrated to yield this compound.

Data Presentation

Table 1: Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Cyclopropanesulfonyl chloride | C₃H₅ClO₂S | 140.59 | Colorless to yellow liquid |

| N-Boc-piperazine | C₉H₁₈N₂O₂ | 186.25 | White solid |

| tert-butyl 4-(cyclopropylsulfonyl)piperazine-1-carboxylate | C₁₂H₂₂N₂O₄S | 290.38 | To be determined |

| This compound | C₇H₁₄N₂O₂S | 190.26 | To be determined |

| This compound hydrochloride | C₇H₁₅ClN₂O₂S | 226.72 | To be determined |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the cyclopropyl protons (multiplets in the upfield region), and two distinct signals for the piperazine ring protons (triplets or multiplets). A signal for the N-H proton of the free amine will also be present. |

| ¹³C NMR | Signals for the carbons of the cyclopropyl group and the piperazine ring. |

| MS (ESI+) | Expected [M+H]⁺ ion at m/z 191.08. |

Logical Workflow Diagram

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety Considerations

-

Cyclopropanesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Hydrochloric acid solutions are corrosive.

-

Always consult the Safety Data Sheets (SDS) for all reagents before use.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the proposed protocol based on their laboratory conditions and analytical capabilities.

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclopropylsulfonyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the core physicochemical properties of 1-(Cyclopropylsulfonyl)piperazine. It includes available quantitative data, comprehensive experimental protocols for determining these properties, and workflow visualizations to aid in understanding the methodological approaches.

Introduction

This compound is a chemical compound featuring a piperazine ring functionalized with a cyclopropylsulfonyl group. As with any molecule intended for pharmaceutical or research applications, a thorough understanding of its physicochemical properties is fundamental. These properties, including molecular weight, solubility, lipophilicity (LogP), and ionization constant (pKa), are critical determinants of a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a technical examination of these key parameters and the standard methodologies employed for their determination.

Core Physicochemical Data

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available computed data for the hydrochloride salt of the compound and provides experimental data for the parent compound, piperazine, for contextual comparison.

| Property | This compound Hydrochloride | Piperazine (Parent Compound) | Data Reference |

| Molecular Formula | C₇H₁₅ClN₂O₂S | C₄H₁₀N₂ | [1][2] |

| Molecular Weight | 226.73 g/mol | 86.14 g/mol | [1][2][3] |

| Melting Point | Data not available | 109-112 °C | [4][5] |

| Boiling Point | Data not available | 145-146 °C | [4][5] |

| pKa (25 °C) | Data not available | pKa1: 5.35; pKa2: 9.73 | [5][6] |

| LogP | Data not available | -1.24 | [5] |

| Solubility | Data not available | 150 g/L in water (20 °C) | [5][7] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental protocols for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.[8]

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

This is a common and effective method for determining the melting point of a solid organic compound.[9]

-

Sample Preparation: A small amount of the dry, solid compound is finely powdered. The open end of a glass capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample into the sealed end to a height of 1-2 mm.[10][11]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[9]

-

Digital Melting Point Apparatus (e.g., Mel-Temp): The capillary tube is inserted into the heating block of the apparatus.[8][12]

-

-

Heating: The apparatus is heated slowly and steadily. The side arm of the Thiele tube is heated to create a convection current that ensures uniform temperature distribution.[9] For digital apparatus, the heating rate is set electronically.

-

Observation: A preliminary, rapid heating can be done to find an approximate melting point. For an accurate measurement, the heating rate should be slowed to 1-2°C per minute as the temperature approaches the expected melting point.[8][9]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2.[8][12]

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule with basic functional groups like the piperazine nitrogens, the pKa values indicate the pH at which these groups are protonated or deprotonated.

Methodology: Potentiometric Titration

This is a highly precise and common method for pKa determination.[13][14] It involves measuring the pH of a solution as a titrant is added incrementally.

-

System Calibration: The pH meter and electrode are calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[15]

-

Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent (often water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[15]

-

Titration: The sample solution is placed in a vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The solution is titrated with a standardized strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small, precise increments.[15]

-

Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: The pH data is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. This is identified as the inflection point on the titration curve, which can be determined accurately by analyzing the first or second derivative of the curve. The experiment is typically repeated multiple times to ensure reproducibility.[15]

LogP Determination

LogP is the logarithm of the partition coefficient, which quantifies the differential solubility of a compound in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key measure of lipophilicity.

Methodology: Shake-Flask Method

The shake-flask method is the traditional and "gold standard" technique for the experimental determination of LogP.[16]

-

Solvent Preparation: n-Octanol and water (or a suitable buffer like PBS pH 7.4) are pre-saturated with each other by mixing them vigorously and then allowing the phases to separate.[17]

-

Sample Preparation: A known amount of the compound is dissolved in one of the pre-saturated phases (e.g., n-octanol).

-

Partitioning: The solution is combined with a known volume of the other pre-saturated phase in a separation funnel or vial. The mixture is then shaken vigorously for a set period to allow the compound to partition between the two phases and reach equilibrium.[14][16]

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) phases is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations. The LogP is the base-10 logarithm of this value.[18]

-

P = [organic] / [aqueous]

-

LogP = log₁₀(P)

-

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. Thermodynamic equilibrium solubility is a critical parameter for drug development.

Methodology: Equilibrium Shake-Flask Method

This method is considered the most reliable for determining thermodynamic solubility.[19]

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., water, buffer at a specific pH). The amount added must be sufficient to ensure a saturated solution with undissolved solid remaining.[19]

-

Equilibration: The vial is sealed and agitated (e.g., by shaking, stirring, or rotating) in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[20]

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the excess solid settle. The solid and liquid phases are then separated by filtration (using a low-binding filter) or centrifugation.[20]

-

Concentration Analysis: The concentration of the compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as HPLC, LC-MS, or UV-Vis spectroscopy.[21]

-

Result Reporting: The measured concentration is reported as the equilibrium solubility of the compound in the specified solvent at that temperature, typically in units of mg/mL or µM.

Conclusion

The physicochemical properties of this compound are paramount to its potential application in research and drug development. While specific experimental data for this molecule are not widely published, this guide provides the established, robust methodologies required for their determination. The protocols for measuring melting point, pKa, LogP, and solubility are foundational experiments in chemical and pharmaceutical sciences. Accurate characterization using these methods will enable researchers to build a comprehensive profile of the compound, facilitating further investigation into its biological activity and formulation development.

References

- 1. 1-(Cyclopropanesulfonyl)piperazine hydrochloride | C7H15ClN2O2S | CID 66617637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | 1057385-13-3 [amp.chemicalbook.com]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 110-85-0 CAS MSDS (Piperazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Piperazine | 110-85-0 [chemicalbook.com]

- 6. uregina.ca [uregina.ca]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. researchgate.net [researchgate.net]

- 20. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 21. lifechemicals.com [lifechemicals.com]

1-(Cyclopropylsulfonyl)piperazine chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, and a detailed synthetic protocol for 1-(Cyclopropylsulfonyl)piperazine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a piperazine ring substituted at one of the nitrogen atoms with a cyclopropylsulfonyl group.

IUPAC Name: this compound[1]

The most commonly available form of this compound is its hydrochloride salt.

IUPAC Name (Hydrochloride Salt): 1-cyclopropylsulfonylpiperazine;hydrochloride[1]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound hydrochloride.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅ClN₂O₂S | [1] |

| Molecular Weight | 226.73 g/mol | [1] |

| Exact Mass | 226.0542766 Da | [1] |

| Topological Polar Surface Area | 57.8 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 247 | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of piperazine with cyclopropylsulfonyl chloride. To avoid the formation of the disubstituted product, it is common to use a large excess of piperazine or to use a protecting group strategy. A general and direct method involves the reaction of an excess of piperazine with the sulfonyl chloride in a suitable solvent.

Reaction Scheme:

Piperazine + Cyclopropylsulfonyl Chloride → this compound

Detailed Methodology:

This protocol is adapted from general procedures for the synthesis of N-sulfonylpiperazine derivatives.[2][3][4]

Materials:

-

Piperazine (6 equivalents)

-

Cyclopropylsulfonyl chloride (1 equivalent)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve piperazine (6 equivalents) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add a solution of cyclopropylsulfonyl chloride (1 equivalent) in dichloromethane dropwise over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with additional dichloromethane.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to remove excess piperazine and any acidic byproducts.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by crystallization.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Biological Activity

While piperazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects, no specific quantitative biological data (e.g., IC₅₀, Kᵢ) for this compound was identified in a comprehensive search of publicly available scientific literature and patent databases. Therefore, a data table for biological activity and a corresponding signaling pathway diagram cannot be provided at this time. Further research and screening are required to elucidate the specific pharmacological profile of this compound.

References

1-(Cyclopropylsulfonyl)piperazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Cyclopropylsulfonyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, and while specific biological data and experimental protocols for this exact molecule are not extensively available in public literature, this guide also explores the synthesis and biological activities of structurally related compounds to provide a foundational understanding for research and development professionals.

Chemical Identity and Properties

This compound is a substituted piperazine derivative. The hydrochloride salt is the most commonly referenced form in chemical databases.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Parent Compound) | This compound hydrochloride |

| PubChem CID | 45496790 | 66617637[1] |

| CAS Number | Not explicitly assigned in major databases | 1057385-13-3[1] |

| Molecular Formula | C₇H₁₄N₂O₂S | C₇H₁₅ClN₂O₂S[1] |

| Molecular Weight | 190.26 g/mol (calculated) | 226.73 g/mol [1] |

| Canonical SMILES | C1CC1S(=O)(=O)N2CCNCC2 | C1CC1S(=O)(=O)N2CCNCC2.Cl |

| InChI Key | XMQSYWUXRAPUHP-UHFFFAOYSA-N | XMQSYWUXRAPUHP-UHFFFAOYSA-N[1] |

Synthesis and Methodologies

A common challenge in the synthesis of monosubstituted piperazines is preventing disubstitution. A typical approach to achieve monosubstitution involves the use of a protecting group on one of the piperazine nitrogens.

General Experimental Workflow for N-Sulfonylation of Piperazine

The following diagram illustrates a plausible synthetic workflow for preparing this compound, likely starting from a protected piperazine derivative.

Caption: General synthetic workflow for this compound.

Methodological Considerations

-

Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group is common for one of the piperazine nitrogens to ensure monosubstitution.

-

Sulfonylation: The reaction of the protected piperazine with cyclopropanesulfonyl chloride would be carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct. The reaction is typically performed in an aprotic solvent like dichloromethane or tetrahydrofuran.

-

Deprotection: The final step involves the removal of the Boc group under acidic conditions, commonly using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent like dioxane or methanol, to yield the desired product.

Biological Activity and Potential Applications

Specific biological data for this compound is scarce in the public domain. However, the broader class of sulfonylpiperazine derivatives has attracted significant interest in drug discovery for their diverse pharmacological activities. These compounds are recognized for their ability to interact with a variety of biological targets, including enzymes and receptors.

The sulfonylpiperazine moiety is a versatile scaffold in medicinal chemistry. The piperazine ring can provide favorable pharmacokinetic properties, such as improved solubility and bioavailability, while the sulfonyl group can participate in key binding interactions with target proteins.

General Biological Activities of Sulfonylpiperazine Derivatives

Research on various sulfonylpiperazine derivatives has revealed a wide range of biological activities, including:

-

Antimicrobial activity : Some sulfonylpiperazine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

-

Anticancer activity : These compounds have been investigated for their inhibitory effects on enzymes crucial for cancer cell proliferation and invasion, such as kinases and matrix metalloproteinases.

-

Neurological applications : The structural motif is found in drugs targeting neurological disorders.

Potential Signaling Pathways of Interest

Given the broad activities of related compounds, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for piperazine-containing drugs.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion for Drug Development Professionals

This compound represents a chemical entity with potential for further investigation in drug discovery programs. While direct biological data is limited, the well-established versatility of the sulfonylpiperazine scaffold suggests that this compound could be a valuable building block or lead structure. Researchers are encouraged to undertake screening assays to elucidate its biological targets and potential therapeutic applications. The synthetic methodologies outlined provide a starting point for the preparation of this and related compounds for further study. The exploration of its activity against various kinases, proteases, and G-protein coupled receptors could be a fruitful area of research.

References

Spectroscopic and Structural Elucidation of 1-(Cyclopropylsulfonyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 1-(Cyclopropylsulfonyl)piperazine. Due to the limited availability of direct experimental data in public databases, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also outlines generalized experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established chemical shift ranges, characteristic vibrational frequencies, and common fragmentation patterns observed in analogous piperazine and sulfonyl-containing compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.20 - 3.40 | Triplet | 4H | Piperazine CH₂ (adjacent to SO₂) |

| ~ 2.80 - 3.00 | Triplet | 4H | Piperazine CH₂ (adjacent to NH) |

| ~ 2.40 - 2.60 | Multiplet | 1H | Cyclopropyl CH |

| ~ 0.90 - 1.10 | Multiplet | 4H | Cyclopropyl CH₂ |

| Variable | Broad Singlet | 1H | Piperazine NH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 45.0 - 48.0 | Piperazine CH₂ (adjacent to SO₂) |

| ~ 44.0 - 46.0 | Piperazine CH₂ (adjacent to NH) |

| ~ 30.0 - 35.0 | Cyclopropyl CH |

| ~ 5.0 - 8.0 | Cyclopropyl CH₂ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium, Broad | N-H Stretch (Piperazine) |

| ~ 2850 - 3000 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~ 1320 - 1350 | Strong | S=O Asymmetric Stretch (Sulfonyl) |

| ~ 1130 - 1160 | Strong | S=O Symmetric Stretch (Sulfonyl) |

| ~ 1020 - 1050 | Medium | C-N Stretch |

| ~ 800 - 900 | Medium | Cyclopropyl Ring Deformation |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| [M+H]⁺ | High | Molecular Ion |

| [M-C₃H₅]⁺ | Medium | Loss of Cyclopropyl Group |

| [M-SO₂C₃H₅]⁺ | High | Loss of Cyclopropylsulfonyl Group |

| C₄H₉N₂⁺ | High | Piperazine Ring Fragment |

| C₃H₅SO₂⁺ | Medium | Cyclopropylsulfonyl Cation |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

A common synthetic route involves the reaction of piperazine with cyclopropanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Piperazine

-

Cyclopropanesulfonyl chloride

-

Triethylamine or other suitable base

-

Dichloromethane or other appropriate aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve piperazine in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of cyclopropanesulfonyl chloride in dichloromethane to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography or recrystallization.

NMR Spectroscopy

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans compared to ¹H NMR.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

If using an ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer, such as one utilizing electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan from approximately m/z 50 to 500.

-

If tandem mass spectrometry (MS/MS) is available, select the molecular ion for fragmentation to aid in structural elucidation.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a novel piperazine derivative like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Biological Activity of Sulfonylpiperazine Derivatives

The sulfonylpiperazine scaffold is a significant pharmacophore in modern medicinal chemistry, recognized for its synthetic accessibility and the diverse biological activities of its derivatives.[1][2] These compounds, characterized by a sulfonyl group linked to a piperazine ring, possess unique physicochemical properties that facilitate interactions with a wide array of biological targets, including enzymes, receptors, and transporters.[1] The structural versatility of this scaffold allows for fine-tuning of potency, selectivity, and pharmacokinetic profiles through targeted modifications, making it a "privileged structure" in drug discovery.[1][3] This guide provides a comprehensive overview of the key biological activities, structure-activity relationships (SAR), and experimental methodologies associated with sulfonylpiperazine derivatives.

Anticancer Activity

Sulfonylpiperazine derivatives have demonstrated significant potential as anticancer agents, targeting various molecular pathways involved in tumor progression and metastasis.[1] Their mechanisms of action often involve the inhibition of key enzymes like kinases and matrix metalloproteinases, which are critical for cancer cell proliferation and invasion.[1] These compounds have shown efficacy against a range of cancer types, including lung, breast, colon, prostate, and liver cancers.[1][4][5][6]

Data on Anticancer Activity

| Compound ID | Target/Cell Line | Activity Metric | Result | Reference |

| 22r | HepG2, MCF-7, A549 (NQO1-rich) | IC₅₀ | 3.29-5.19 µM | [7] |

| PCC | SNU-475 (Liver Cancer) | IC₅₀ | 6.98 ± 0.11 µg/ml | [6] |

| PCC | SNU-423 (Liver Cancer) | IC₅₀ | 7.76 ± 0.45 µg/ml | [6] |

| PCC | THLE-3 (Normal Liver) | IC₅₀ | 48.63 ± 0.12 µg/ml | [6] |

| Compound 3 | MCF7 (Breast Cancer) | IC₅₀ | 4.48 µM | [5] |

| Compound 11 | MCF7 (Breast Cancer) | IC₅₀ | 20.00 µM | [5] |

| Vindoline Derivative 17 | KM12 (Colon Cancer) | Growth % | -84.40% | [8] |

| Vindoline Derivative 17 | SF-539, SNB-75 (CNS Cancer) | Growth % | > -80% | [8] |

| Vindoline Derivative 23 | MDA-MB-468 (Breast Cancer) | GI₅₀ | 1.00 µM | [9] |

| Vindoline Derivative 25 | HOP-92 (Lung Cancer) | GI₅₀ | 1.35 µM | [9] |

| Chrysin Derivative 7b, 7c, 7g, 7h | SK-OV3, HeLa, HT-29 | - | Promising Activity | [4] |

Mechanism of Action: NQO1-Directed Activity and Apoptosis Induction

A notable mechanism for some sulfonylpiperazine derivatives is their role as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many solid tumors. Compound 22r , a quinolinedione-linked sulfonylpiperazine, acts as an excellent NQO1 substrate.[7] Its bioreduction by NQO1 leads to the generation of reactive oxygen species (ROS), which in turn causes DNA damage and induces apoptosis in cancer cells.[7] Other derivatives have been shown to induce both intrinsic and extrinsic apoptotic pathways, often mediated through the activation of caspases 3, 7, 8, and 9.[6] Furthermore, some compounds can suppress cancer cell proliferation by inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[6]

Caption: NQO1-mediated activation of a sulfonylpiperazine pro-drug.

Antimicrobial Activity

Sulfonylpiperazine derivatives have emerged as a promising class of antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1] Their mechanisms can involve the disruption of bacterial cell wall synthesis or the integrity of the cell membrane.[1][10]

Targeting LpxH in Gram-Negative Bacteria

A key target in many Gram-negative pathogens is the enzyme UDP-2,3-diacylglucosamine pyrophosphatase (LpxH), which is essential for the biosynthesis of lipid A.[11][12] Lipid A is a critical component of the outer membrane of Gram-negative bacteria.[11][12] Sulfonylpiperazine-based inhibitors of LpxH represent a novel class of antibiotics with the potential to combat resistant infections.[11][13]

Data on Antimicrobial Activity

| Compound ID | Target/Organism | Activity Metric | Result | Reference |

| JH-LPH-06 | E. coli LpxH | % Inhibition (at 1 µM) | 74% | [11] |

| 2,4-dinitrobenzenesulfonamide hybrids | M. tuberculosis H37Rv | MIC | 0.78 to >25 µg/mL | [14][15] |

| JH-LPH-107 | E. coli 25922 | MIC | 0.31 µg/mL | [13] |

| JH-LPH-107 | K. pneumoniae 10031 | MIC | 0.04 µg/mL | [13] |

| JH-LPH-107 | K. pneumoniae & E. coli LpxH | IC₅₀ | 0.13 nM | [13] |

| JH-LPH-106 | E. coli 25922 | MIC | 0.63 µg/mL | [13] |

| JH-LPH-106 | K. pneumoniae 10031 | MIC | 0.04 µg/mL | [13] |

| JH-LPH-106 | K. pneumoniae LpxH | IC₅₀ | 0.044 nM | [13] |

| JH-LPH-106 | E. coli LpxH | IC₅₀ | 0.058 nM | [13] |

Antiviral Activity

Recent studies have explored sulfonylpiperazine derivatives as potential antiviral agents. Specifically, a series of nucleozin derivatives incorporating the sulfonylpiperazine scaffold were designed and synthesized as inhibitors of the influenza A virus.[16][17] These compounds target the viral nucleoprotein, a crucial component for viral replication.[17]

Data on Anti-influenza A Activity

| Compound ID | Target/Virus Strain | Activity Metric | Result | Note | Reference |

| 6i (2,3-dichlorobenzene substituted) | Influenza A | In vitro activity | Most remarkable activity | - | [16][17] |

| 6d, 6g, 6h, 6i, 6j | Influenza A | In vitro activity | Better than Ribavirin | No obvious cytotoxicity in MDCK cells | [16][17] |

Central Nervous System (CNS) Activity

The sulfonamide group is a common feature in many drugs targeting the central nervous system.[18] Derivatives containing the sulfonylpiperazine moiety have been investigated for various CNS applications, including as potential antidepressants.[19][20][21] Their ability to interact with neurotransmitter receptors, enzymes, and ion channels makes them attractive candidates for treating neurological and psychiatric disorders.[18][20]

Structure-Activity Relationship (SAR)

The biological activity of sulfonylpiperazine derivatives is highly dependent on their molecular structure. SAR studies are crucial for optimizing their therapeutic potential by guiding rational structural modifications.[1][22]

-

Antimicrobial SAR : For LpxH inhibitors, a pharmacophore consisting of two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor has been identified.[11] In antitubercular compounds, electron-withdrawing groups, such as 2,4-dinitro substitution on the phenyl ring of the sulfonamide, were found to be most potent.[15] For LpxH inhibitors targeting Enterobacterales, ortho-substituted pyridinyl compounds significantly boosted inhibitory activity compared to the original phenyl series.[12][13]

-

Anticancer SAR : In a series of 1-acyl-4-sulfonylpiperazine derivatives tested against prostate cancer cells, the nature and position of substituents on the aromatic rings were critical for activity.[23] For chrysin-based derivatives, halogenated analogues showed promising anticancer potential.[4]

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Experimental Protocols

General Workflow for Synthesis and Evaluation

The development of novel sulfonylpiperazine derivatives typically follows a multi-step process involving chemical synthesis, purification, structural confirmation, and biological evaluation.

Caption: Workflow for synthesis and biological testing of derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is widely used to assess the effect of a compound on the proliferation of cancer cells and to determine its IC₅₀ value.

-

Cell Seeding : Plate cells (e.g., MCF7, HepG2) in 96-well plates at a specific density and incubate for 24 hours to allow for attachment.[5][6]

-

Compound Treatment : Treat the cells with various concentrations of the sulfonylpiperazine derivative (typically in DMSO, with a final concentration ≤0.1%) for a specified duration (e.g., 24 or 48 hours).[5] A control group is treated with DMSO only.

-

MTT Addition : After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Aspirate the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation : Calculate the percentage of cell viability relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.[5]

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation : Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum : Prepare a standardized bacterial inoculum (e.g., M. tuberculosis H37Rv, E. coli) to a concentration of ~5 x 10⁵ CFU/mL.[14]

-

Inoculation : Add the bacterial suspension to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (broth only) controls.

-

Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours). For M. tuberculosis, incubation can be several days.[14]

-

MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Protocol 3: LpxH Enzyme Inhibition Assay (Coupled Malachite Green Assay)

This nonradioactive assay is used to screen for inhibitors of the LpxH enzyme.[11]

-

Reaction Mixture : Prepare a reaction mixture containing the LpxH enzyme, the sulfonylpiperazine inhibitor at various concentrations, and the substrate (UDP-2,3-diacylglucosamine).

-

LpxH Reaction : Initiate the reaction and incubate to allow LpxH to catalyze the formation of the product, lipid X, and UMP.

-

Coupled LpxE Reaction : Add the enzyme lipid A 1-phosphatase (LpxE), which quantitatively removes the 1-phosphate from the lipid X product, releasing inorganic phosphate (Pi).[11]

-

Phosphate Quantification : Add Malachite Green reagent to the reaction mixture. This reagent forms a colored complex with the released inorganic phosphate.

-

Measurement : Measure the absorbance of the complex colorimetrically. The amount of color is proportional to the amount of Pi released, which reflects the activity of LpxH.

-

Analysis : Determine the level of LpxH inhibition by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor). Calculate IC₅₀ values from dose-response curves.[11]

Conclusion

Sulfonylpiperazine derivatives represent a highly versatile and valuable scaffold in drug discovery.[1][2] Their demonstrated efficacy across diverse therapeutic areas—including oncology, infectious diseases, and neurology—highlights their significant potential. The modular nature of their synthesis allows for extensive SAR studies, enabling the rational design of next-generation therapeutic agents with improved potency, selectivity, and safety profiles.[1][11] Future research will likely focus on optimizing the ADMET properties of lead compounds and further elucidating their mechanisms of action in complex biological systems.[2][18]

References

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

- 18. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 21. 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of 1-(Cyclopropylsulfonyl)piperazine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 1-(cyclopropylsulfonyl)piperazine hydrochloride, a valuable building block in medicinal chemistry. The document details two primary synthetic routes, including step-by-step experimental protocols, and presents relevant chemical data in a structured format. Diagrams illustrating the reaction pathways and experimental workflows are also provided to enhance understanding.

Introduction

This compound and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutically active compounds. The piperazine moiety is a common scaffold in drug discovery, and its combination with a cyclopropylsulfonyl group can impart unique physicochemical and pharmacological properties to a molecule. This guide outlines two effective methods for the preparation of the hydrochloride salt: a direct monosulfonylation of piperazine and a protecting group strategy.

Chemical and Physical Data

A summary of the key chemical and physical properties of the target compound and its precursors is provided in the tables below for easy reference.

Table 1: Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 1057385-13-3[1] |

| Molecular Formula | C₇H₁₅ClN₂O₂S[1] |

| Molecular Weight | 226.73 g/mol [1] |

| IUPAC Name | This compound;hydrochloride[1] |

| Physical State | Solid (predicted) |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[1] |

Table 2: Properties of Key Reactants

| Compound | CAS Number | Molecular Formula | Molecular Weight | Physical State |

| Cyclopropanesulfonyl chloride | 139631-62-2[2][3] | C₃H₅ClO₂S | 140.59 g/mol [2][3] | Colorless to pale yellow liquid[4] |

| Piperazine (anhydrous) | 110-85-0 | C₄H₁₀N₂ | 86.14 g/mol | Solid |

| Piperazine Dihydrochloride | 142-64-3 | C₄H₁₂Cl₂N₂ | 159.06 g/mol | Solid |

Synthetic Methodologies

Two primary synthetic routes for the preparation of this compound hydrochloride are detailed below.

Method 1: Direct Monosulfonylation of Piperazine

This method is based on the principle of controlling the nucleophilicity of piperazine by using a mixture of the free base and its dihydrochloride salt to generate piperazine monohydrochloride in situ. This approach favors the formation of the monosubstituted product by reducing the concentration of the more reactive free piperazine, thus minimizing the formation of the disubstituted byproduct. This procedure is adapted from a well-established method for the monosubstitution of piperazine.

Reaction Scheme:

Caption: Reaction pathway for the direct monosulfonylation of piperazine.

Experimental Protocol:

-

Preparation of Piperazine Monohydrochloride solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine piperazine (1.0 equivalent) and piperazine dihydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol. Heat the mixture with stirring to a gentle reflux until all solids have dissolved.

-

Reaction with Cyclopropanesulfonyl Chloride: To the refluxing solution, add cyclopropanesulfonyl chloride (0.95 to 1.0 equivalent) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the gentle reflux and stirring throughout the addition.

-

Reaction Monitoring and Work-up: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the unreacted piperazine dihydrochloride.

-

Isolation of the Free Base: Filter the cold reaction mixture to remove the precipitated piperazine dihydrochloride. Wash the solid with a small amount of cold solvent. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

-

Formation of the Hydrochloride Salt: Dissolve the purified this compound free base in a suitable solvent such as isopropanol, ethyl acetate, or diethyl ether. While stirring, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until the precipitation of the hydrochloride salt is complete.

-

Final Product Isolation: Collect the precipitated this compound hydrochloride salt by filtration. Wash the solid with a small amount of the solvent used for precipitation and dry under vacuum to a constant weight.

Table 3: Typical Reaction Parameters for Direct Monosulfonylation

| Parameter | Value/Condition |

| Stoichiometry (Piperazine:Piperazine Dihydrochloride:Sulfonyl Chloride) | ~ 1 : 1 : 0.95 |

| Solvent | Ethanol or Isopropanol |

| Reaction Temperature | Reflux temperature of the solvent |

| Reaction Time | 2-4 hours post-addition |

| Purification | Filtration, Column Chromatography/Distillation |

| Salt Formation Solvent | Isopropanol, Ethyl Acetate, or Diethyl Ether |

Method 2: Protecting Group Strategy

This method involves the protection of one of the nitrogen atoms of piperazine, typically with a tert-butyloxycarbonyl (Boc) group, followed by sulfonylation of the remaining free amine. The final step is the deprotection of the Boc group and subsequent formation of the hydrochloride salt. While this method involves more steps, it can offer higher purity and is often used in laboratory-scale synthesis.

Workflow Diagram:

Caption: Experimental workflow for the protecting group strategy.

Experimental Protocol:

-

Synthesis of N-Boc-piperazine: Dissolve piperazine (2.0-3.0 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. After the reaction is complete, perform an aqueous workup and purify by column chromatography to isolate N-Boc-piperazine.

-

Sulfonylation of N-Boc-piperazine: Dissolve N-Boc-piperazine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) in an anhydrous solvent like DCM. Cool the solution to 0 °C. Add cyclopropanesulfonyl chloride (1.0-1.1 equivalents) dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product, N-Boc-1-(cyclopropylsulfonyl)piperazine, by column chromatography on silica gel.

-

Deprotection and Salt Formation: Dissolve the purified N-Boc-1-(cyclopropylsulfonyl)piperazine in a suitable solvent such as DCM, dioxane, or methanol. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane or methanol. Stir the mixture at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Product Isolation: If TFA was used, concentrate the reaction mixture and dissolve the residue in a minimal amount of water. Basify with a suitable base (e.g., NaOH or NaHCO₃ solution) and extract the free base with an organic solvent like DCM or ethyl acetate. Dry the organic extracts, concentrate, and then form the hydrochloride salt as described in Method 1, step 5. If an HCl solution was used for deprotection, the hydrochloride salt may precipitate directly from the reaction mixture. The precipitate can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum.

Table 4: Typical Reaction Parameters for the Protecting Group Strategy

| Step | Parameter | Value/Condition |

| Boc Protection | Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature | |

| Sulfonylation | Base | Triethylamine or Diisopropylethylamine |

| Solvent | Anhydrous Dichloromethane | |

| Temperature | 0 °C to Room Temperature | |

| Deprotection | Acid | Trifluoroacetic Acid (TFA) or HCl in Dioxane/Methanol |

| Solvent | Dichloromethane, Dioxane, or Methanol | |

| Temperature | Room Temperature |

Conclusion

The preparation of this compound hydrochloride can be successfully achieved through either a direct monosulfonylation or a protecting group strategy. The choice of method will depend on factors such as the scale of the synthesis, cost considerations, and the desired purity of the final product. The direct method is more atom-economical and suitable for larger-scale production, while the protecting group strategy offers a more controlled reaction pathway that is often preferred for laboratory-scale synthesis. The experimental protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

- 1. EP2824098A1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 2. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. EP0050072B1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics - Google Patents [patents.google.com]

Commercial Availability and Synthesis of 1-(Cyclopropylsulfonyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Cyclopropylsulfonyl)piperazine is a chemical compound of interest within the broader class of piperazine derivatives, a scaffold frequently utilized in medicinal chemistry due to its favorable pharmacokinetic and pharmacodynamic properties. The incorporation of a cyclopropylsulfonyl moiety introduces unique structural and electronic features that can influence a molecule's biological activity, metabolic stability, and potency.[1][2] This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and a conceptual framework for its biological evaluation.

Commercial Availability

This compound is commercially available, primarily as its hydrochloride salt, from various suppliers of research chemicals. The compound is typically intended for research and development purposes. The following table summarizes key information from a selection of suppliers.

| Supplier | Product Name | CAS Number | Purity |

| Supplier A | This compound hydrochloride | 1057385-13-3 | ≥95% |

| Supplier B | This compound hydrochloride | 1057385-13-3 | ≥97% |

| Supplier C | This compound hydrochloride | 1057385-13-3 | ≥98% |

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Experimental Protocols: Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a robust synthesis can be designed based on established methods for the preparation of N-sulfonylated piperazines. The following protocol describes a plausible and practical approach for its laboratory-scale synthesis.

Reaction Scheme:

Figure 1: Reaction scheme for the synthesis of this compound.

Materials and Equipment:

-

Piperazine

-

Cyclopropanesulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 equivalent) in anhydrous dichloromethane. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the piperazine solution. The base is crucial to neutralize the hydrochloric acid that is formed during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

-

Addition of Cyclopropanesulfonyl Chloride: Dissolve cyclopropanesulfonyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it dropwise to the cooled piperazine solution using a dropping funnel over a period of 30-60 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific, publicly available data detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the piperazine scaffold is a well-established pharmacophore present in numerous drugs with diverse biological targets.[3] Derivatives of piperazine have shown activity as antipsychotics, antidepressants, and anxiolytics, often through modulation of monoamine pathways.[3]

Furthermore, the incorporation of a cyclopropyl group can enhance metabolic stability, improve potency, and reduce off-target effects.[1][2] Given these general properties, a logical next step for a researcher who has synthesized or acquired this compound would be to screen it for biological activity.

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like this compound.

Figure 2: General workflow for the biological evaluation of a novel compound.

This compound is an accessible research chemical that holds potential for drug discovery and development, given the established importance of both the piperazine and cyclopropyl moieties in medicinal chemistry. While its specific biological functions are yet to be publicly documented, the synthetic route is straightforward, allowing for its preparation in a laboratory setting. The provided workflow for biological screening offers a roadmap for researchers to explore the therapeutic potential of this and other novel piperazine derivatives. Further investigation into the pharmacology of this compound is warranted to elucidate its mechanism of action and potential therapeutic applications.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 1-(Cyclopropylsulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(Cyclopropylsulfonyl)piperazine and its hydrochloride salt, synthesized from publicly available safety data sheets and chemical databases. It is intended to inform researchers, scientists, and drug development professionals on the proper procedures for handling this compound to ensure a safe laboratory environment.

Chemical Identification and Properties

It is crucial to distinguish between several structurally similar compounds often associated with piperazine derivatives. This guide focuses on This compound and its common salt form, This compound hydrochloride .

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C7H14N2O2S | C7H15ClN2O2S |

| Molecular Weight | Not explicitly found | 226.73 g/mol [1] |

| CAS Number | Not explicitly found | 1057385-13-3[1] |

| Appearance | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| Solubility | No information available[2] | Data not available |

A related compound, 1-(Cyclopropylcarbonyl)piperazine hydrochloride, is a white solid with a melting point of 175 - 179 °C[3]. Due to structural similarities, this compound hydrochloride may exhibit similar physical properties.

Hazard Identification and GHS Classification

This compound hydrochloride is classified as a hazardous substance. The following table summarizes its GHS classification based on available data.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

Pictograms:

-

Irritant[1]

Safety and Handling Precautions

Proper handling of this compound hydrochloride is essential to minimize exposure and ensure personnel safety. The following are recommended precautions based on safety data sheets.

| Precaution Type | Recommended Action |

| Engineering Controls | Use only outdoors or in a well-ventilated area[2]. Ensure that eyewash stations and safety showers are close to the workstation location[4]. |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection[2][5][6]. |

| Hygiene | Wash face, hands, and any exposed skin thoroughly after handling[2][5]. Do not eat, drink, or smoke when using this product[5]. |

| Handling | Avoid breathing dust, fume, gas, mist, vapors, or spray[2][5]. Avoid contact with skin and eyes[5][6]. |

| Storage | Store in a well-ventilated place. Keep container tightly closed[2][5]. Store locked up[2]. |

| Disposal | Dispose of contents/container to an approved waste disposal plant[2]. |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing[2][5]. Call a POISON CENTER or doctor/physician if you feel unwell[2]. |

| Skin Contact | Wash with plenty of soap and water[2]. If skin irritation occurs, get medical advice/attention[2]. Take off contaminated clothing and wash before reuse[2]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][5]. If eye irritation persists, get medical advice/attention[2]. |

| Ingestion | Clean mouth with water and drink afterwards plenty of water[2]. Get medical attention if symptoms occur[2]. |

Toxicological and Experimental Data

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound hydrochloride in a laboratory setting.

Caption: Workflow for Safe Handling of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the most current Safety Data Sheet (SDS) for this compound hydrochloride and follow all applicable institutional and regulatory guidelines for chemical safety.

References

Theoretical and Computational Approaches in the Study of Sulfonylpiperazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonylpiperazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed in the research and development of sulfonylpiperazine-based compounds. It covers key aspects of their synthesis, structure-activity relationships (SAR), and mechanisms of action against various therapeutic targets. This guide is intended to be a comprehensive resource, amalgamating quantitative data, detailed experimental and computational protocols, and visual representations of complex biological and logical frameworks to facilitate further research and drug discovery efforts in this promising area.

Introduction to Sulfonylpiperazines

Sulfonylpiperazine derivatives are a versatile class of organic compounds characterized by a piperazine ring linked to a sulfonyl group. This structural motif imparts favorable physicochemical properties, including metabolic stability and the ability to engage in diverse non-covalent interactions with biological targets.[1] Consequently, sulfonylpiperazines have been extensively investigated for a multitude of therapeutic applications, including oncology, virology, and neurology.[2][3] Computational and theoretical studies have played a pivotal role in elucidating the structure-activity relationships of these compounds, guiding the design of novel derivatives with enhanced potency and selectivity.

Synthetic Protocols for Sulfonylpiperazine Derivatives

The synthesis of sulfonylpiperazine derivatives is typically straightforward, often involving the reaction of a piperazine with a sulfonyl chloride.

General Procedure for the Synthesis of 1-((4-substituted-phenyl)sulfonyl)piperazine

A common synthetic route involves the coupling of a substituted aryl sulfonyl chloride with an excess of piperazine in a suitable solvent like dichloromethane at a reduced temperature. The excess piperazine acts as both a reactant and a base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol:

-

Dissolve piperazine (6 equivalents) in dichloromethane (CH2Cl2) and cool the solution to 0 °C in an ice bath.

-

To this solution, add the 4-substituted aryl sulfonyl chloride (1 equivalent) portion-wise while maintaining the temperature between 0-10 °C.

-

Stir the reaction mixture at this temperature for 30 minutes.

-

Dilute the reaction mixture with additional CH2Cl2.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove excess piperazine and any remaining acid.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na2SO4).

-

Concentrate the solution under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[4]

General Procedure for N-alkylation of Sulfonylpiperazines

Further functionalization can be achieved through N-alkylation of the secondary amine on the piperazine ring.

Experimental Protocol:

-

Combine 1-[(4-methylphenyl)sulfonyl]piperazine (1 equivalent), the desired substituted benzyl bromide (1 equivalent), and potassium carbonate (K2CO3) (3 equivalents) in a suitable solvent.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate and purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[5]

Computational Methodologies

A variety of computational techniques are employed to study sulfonylpiperazines, providing valuable insights into their behavior at a molecular level.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used to predict the binding mode and affinity of sulfonylpiperazine derivatives to their protein targets.

Typical Molecular Docking Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

-

Minimize the energy of the protein structure using a suitable force field (e.g., CHARMM, AMBER).[7][8][9]

-

-

Ligand Preparation:

-

Draw the 2D structure of the sulfonylpiperazine derivative and convert it to a 3D structure.

-

Assign appropriate atom types and charges.

-

Generate low-energy conformers of the ligand.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically based on the location of a known inhibitor or predicted active site residues.

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to place the ligand conformers into the defined binding site.[10][11]

-

Score the resulting poses based on a scoring function that estimates the binding affinity.

-

-

Analysis:

-

Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[12][13] These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

General QSAR Modeling Workflow:

-

Data Set Preparation:

-

Compile a dataset of sulfonylpiperazine derivatives with their corresponding experimental biological activity data (e.g., IC50 values).

-